molecular formula C7H4BrNO3 B8567488 4-Nitrobenzoyl bromide CAS No. 13277-61-7

4-Nitrobenzoyl bromide

Cat. No.: B8567488
CAS No.: 13277-61-7
M. Wt: 230.02 g/mol
InChI Key: KXLZZEPFQYGUPZ-UHFFFAOYSA-N
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Description

Structural Significance within the Nitrobenzoyl Halide Class

The chemical behavior of 4-nitrobenzoyl bromide is best understood by comparing it with other members of the nitrobenzoyl halide class. This class includes isomers where the nitro group is at the ortho (2-position) or meta (3-position) of the benzene (B151609) ring, as well as analogues where the halogen is chlorine instead of bromine.

The position of the electron-withdrawing nitro group on the aromatic ring has a profound impact on the reactivity of the acyl halide. In this compound (and its chloride analogue), the nitro group is in the para position. This placement allows for maximum resonance and inductive electron withdrawal from the carbonyl carbon. This effect makes the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to the meta-substituted isomer, where only the inductive effect is operative.

The nature of the halogen atom also plays a crucial role. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the carbon-bromine bond weaker and more easily cleaved. Consequently, this compound is generally more reactive than its corresponding chloride, 4-nitrobenzoyl chloride. These structural and electronic factors make this compound one of the more reactive compounds in its class, suitable for reactions with weaker nucleophiles or for when rapid reaction rates are desired. chemicalbook.comchemicalbook.com

Table 2: Comparison of Selected Nitrobenzoyl Halides

Compound Name Molecular Formula Structure Melting Point (°C) Boiling Point (°C)
This compound C₇H₄BrNO₃ O=C(Br)c1ccc(cc1)N+[O-] Data not widely available Data not widely available
4-Nitrobenzoyl chloride C₇H₄ClNO₃ O=C(Cl)c1ccc(cc1)N+[O-] 71-74 chemicalbook.com 202-205 (at 105 mmHg) chemicalbook.com
2-Nitrobenzoyl chloride C₇H₄ClNO₃ O=C(Cl)c1ccccc1N+[O-] Solid nih.gov 275-278 (at 760 mmHg) nih.gov

| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | O=C(Cl)c1cccc(c1)N+[O-] | 31-34 chemicalbook.com | 275-278 chemicalbook.com |

Historical Trajectories of Aromatic Acyl Halide Investigations

The study of acyl halides, also known as acid halides, dates back to the foundational period of organic chemistry. wikipedia.org These compounds are derived from an oxoacid by the replacement of a hydroxyl (-OH) group with a halide. wikipedia.org In organic chemistry, the term most often refers to derivatives of carboxylic acids, which possess a -C(=O)X functional group. wikipedia.org

The development of methods to synthesize these highly reactive molecules was a significant step forward for synthetic chemistry. Early and still common methods involve the treatment of carboxylic acids with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride for acyl chlorides, and phosphorus tribromide or pentabromide for acyl bromides. wikipedia.orgpressbooks.pub

Aromatic acyl halides quickly became recognized as pivotal intermediates. Their high reactivity prevents them from being prepared from other carboxylic acid derivatives, but it allows them to be readily converted into less reactive derivatives. pressbooks.pub This reactivity, particularly for aromatic acyl halides, opened up efficient pathways for the synthesis of a vast array of other compounds, including esters, amides, and acid anhydrides, through nucleophilic acyl substitution reactions. wikipedia.orgpressbooks.pubscribd.com For instance, the reaction of an acyl halide with an alcohol to form an ester, or with an amine to form an amide, became standard transformations in organic synthesis. The use of a weak base like pyridine (B92270) is often employed in these reactions to neutralize the hydrogen halide byproduct, driving the reaction to completion. pressbooks.pub This fundamental utility cemented the role of aromatic acyl halides as indispensable tools in the synthesis of pharmaceuticals, dyes, and polymers. teachy.app

Table of Mentioned Compounds

Compound Name
2-Nitrobenzoyl chloride
3-Nitrobenzoyl chloride
This compound
4-Nitrobenzoyl chloride
Benzoic acid
Bromine
Carbon
Chlorine
Hydrogen halide
Nitrogen
Oxygen
Phosphorus pentabromide
Phosphorus pentachloride
Phosphorus trichloride
Phosphorus tribromide
Pyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13277-61-7

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

IUPAC Name

4-nitrobenzoyl bromide

InChI

InChI=1S/C7H4BrNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H

InChI Key

KXLZZEPFQYGUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Br)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Nitrobenzoyl Bromide

Strategic Approaches to Carbon-Bromine Bond Formation at the Acyl Center

The critical step in synthesizing 4-Nitrobenzoyl bromide is the formation of the carbon-bromine bond at the acyl carbon, effectively converting the carboxylic acid group into an acyl bromide.

One of the classic methods adaptable for this transformation is the Hunsdiecker reaction and its variations. This reaction traditionally involves the thermal decomposition of silver salts of carboxylic acids in the presence of bromine. nih.gov For aromatic acids, the success of this method is heavily influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzoic acid, generally provide synthetically useful yields of the corresponding aryl bromides, whereas electron-rich systems may be less effective. nih.gov The reaction proceeds via a decarboxylative bromination mechanism. A notable variation, the Cristol-Firth modification, uses red mercuric oxide in conjunction with bromine and the carboxylic acid, which can be more effective than using pre-formed silver salts. nih.gov

Another significant strategy involves the direct conversion of the carboxylic acid using a brominating agent . This is analogous to the common synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org For the synthesis of acyl bromides, reagents such as thionyl bromide, phosphorus tribromide, or oxalyl bromide can be employed.

A third approach is through halogen exchange . The more readily available 4-nitrobenzoyl chloride can be converted to this compound. chemicalbook.com While less direct, this can be a viable route depending on reagent availability and specific reaction conditions required.

The table below compares various reagents used for the formation of the C-Br acyl bond.

Reagent SystemStarting MaterialReaction TypeKey Features
Silver (I) Salt + Br₂4-Nitrobenzoic acid saltHunsdiecker ReactionEffective for electron-poor aromatic acids. nih.gov
HgO + Br₂4-Nitrobenzoic acidCristol-Firth ModificationAvoids pre-formation of silver salt. nih.gov
Thionyl Bromide (SOBr₂)4-Nitrobenzoic acidDirect BrominationAnalogous to acyl chloride synthesis with SOCl₂.
Phosphorus Tribromide (PBr₃)4-Nitrobenzoic acidDirect BrominationCommon reagent for converting carboxylic acids.
N-Bromosuccinimide (NBS)Sulfonyl Hydrazide (analogous)HalogenationNBS can serve as a bromine source for forming sulfonyl bromides, suggesting potential for acyl bromide synthesis. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of solvent, temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. For reactions involving acyl cation intermediates, polar aprotic solvents like dimethylformamide (DMF) can enhance kinetics by stabilizing these charged species. In contrast, traditional Hunsdiecker reactions are often performed in non-polar solvents like carbon tetrachloride, which facilitates the radical chain mechanism. nih.gov The solubility of the starting materials and intermediates is a critical factor; for instance, the poor solubility of some carboxylate salts in the reaction medium has been cited as a reason for low yields in certain decarboxylative halogenations. nih.gov

Temperature and Catalysis: Reaction temperature must be carefully controlled. In the synthesis of p-nitrobenzyl bromide from p-nitrotoluene, maintaining a temperature between 145–150°C is noted as important for achieving the best results. orgsyn.org For syntheses involving catalysts, such as Friedel-Crafts acylations which are analogous in mechanism, precise temperature control is necessary to prevent side reactions. Light irradiation has been shown to significantly improve the reaction rates and yields of aromatic bromides in some decarboxylative halogenation reactions. nih.gov

Purification: Achieving high purity often requires a post-synthesis purification step. Recrystallization from a suitable solvent is a common and effective method. For the related compound p-nitrobenzyl bromide, purification is achieved by recrystallization from hot ligroin after treatment with a decolorizing agent. orgsyn.org

The following table outlines the impact of various conditions on analogous synthetic reactions, providing insights into the optimization of this compound synthesis.

ParameterConditionEffect on ReactionRationale/Example
Solvent Polar Aprotic (e.g., DMF)Increased reaction rateStabilizes charged intermediates in acylation reactions.
Non-Polar (e.g., CCl₄)Favors radical mechanismsStandard for traditional Hunsdiecker reactions. nih.gov
Temperature ElevatedIncreased reaction rateMust be optimized to avoid decomposition or side reactions. orgsyn.org
Catalyst/Initiator Light IrradiationIncreased rate and yieldPromotes radical formation in decarboxylative bromination. nih.gov
Purification RecrystallizationIncreased purityRemoves unreacted starting materials and by-products. orgsyn.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste and avoiding hazardous substances. acs.org

Atom Economy and E-Factor: A key principle of green chemistry is maximizing atom economy—the proportion of reactant atoms incorporated into the final product. acs.org Syntheses that proceed via addition or rearrangement reactions tend to have high atom economy. Direct bromination of 4-nitrobenzoic acid, where the only by-products are small molecules like SO₂ and HBr (from thionyl bromide), can be more atom-economical than the Hunsdiecker reaction, which generates CO₂ and a stoichiometric metal bromide salt as waste. The E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product, is a useful metric for comparing the environmental impact of different routes. core.ac.uk Routes with high yields and low by-product formation will have a more favorable (lower) E-Factor.

Safer Solvents and Reagents: A significant drawback of the traditional Hunsdiecker reaction is its reliance on hazardous solvents like carbon tetrachloride and stoichiometric quantities of heavy metal salts (e.g., silver or mercury). nih.govacs.org Green chemistry encourages the replacement of such substances with safer alternatives. Research into greener bromination methods includes the use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in a safer solvent, which has been applied to the synthesis of p-nitrobenzyl bromide. google.com

Process Optimization: From a green perspective, process optimization also includes recycling and waste reduction. An improved process for preparing p-nitrobenzyl bromide allows for the mother liquor to be recycled in subsequent batches without extensive work-up, significantly reducing waste. google.com Employing catalytic methods instead of stoichiometric reagents is a cornerstone of green chemistry. core.ac.uk While many traditional bromination methods are stoichiometric, the development of catalytic approaches for acyl bromide formation remains a key goal for greener synthesis.

A comparative analysis of potential synthetic routes based on green chemistry metrics is presented below.

Synthetic RouteKey ReagentsMajor By-productsGreen Chemistry Considerations
Hunsdiecker Reaction Ag Salt, Br₂, CCl₄AgBr, CO₂, CCl₄ (solvent waste)Poor: Low atom economy; uses toxic heavy metal and hazardous solvent. nih.gov
Direct Bromination SOBr₂, PBr₃SO₂, HBr, or phosphorus acidsModerate: Better atom economy than Hunsdiecker; avoids heavy metals but uses corrosive reagents.
Greener Bromination NaBr/NaBrO₃Na₂SO₄, H₂OGood: Avoids toxic reagents and solvents; by-products are less hazardous. google.com

Mechanistic Elucidation of 4 Nitrobenzoyl Bromide Transformations

Detailed Investigations into Nucleophilic Acyl Substitution Mechanisms

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is largely governed by the stability of the leaving group. libretexts.org Good leaving groups are weak bases. Given that hydrobromic acid is a strong acid, the bromide ion (Br⁻) is a very weak base and therefore an excellent leaving group, making 4-nitrobenzoyl bromide highly reactive towards nucleophiles.

Kinetic studies, particularly on the solvolysis of related acyl halides like 4-nitrobenzoyl chloride, provide significant insight into the reaction pathways of this compound. Solvolysis reactions are first-order substitution reactions where the solvent acts as the nucleophile. The rates of these reactions are sensitive to the solvent's ionizing power and nucleophilicity.

The Grunwald-Winstein equation is a valuable tool for analyzing the mechanism of solvolysis reactions. The extended equation is given by: log(k/k₀) = lNT + mYX where k and k₀ are the solvolysis rate constants in a given solvent and the standard solvent (80% ethanol/water), respectively. The parameter 'l' represents the sensitivity of the solvolysis to the solvent nucleophilicity (NT), and 'm' represents the sensitivity to the solvent ionizing power (YX, for a leaving group X). mdpi.com

For the solvolysis of p-nitrobenzoyl chloride, a close analogue of this compound, analysis using the extended Grunwald-Winstein equation yielded values of l = 1.78 ± 0.08 and m = 0.54 ± 0.04. mdpi.com The large 'l' value and the l/m ratio of 3.30 are characteristic of a bimolecular addition-elimination mechanism, where the reaction rate is highly dependent on the nucleophilic participation of the solvent in the rate-determining step. mdpi.com This suggests a similar bimolecular pathway for this compound.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of p-Nitrobenzoyl Chloride at 25.0 °C
ParameterValueInterpretation
l (Sensitivity to Nucleophilicity)1.78 ± 0.08High sensitivity, indicating significant nucleophilic assistance from the solvent.
m (Sensitivity to Ionizing Power)0.54 ± 0.04Moderate sensitivity, indicating some charge separation in the transition state.
l/m Ratio3.30A value significantly greater than 1, strongly supporting a bimolecular addition-elimination mechanism.
Data sourced from a kinetic study on p-nitrobenzoyl chloride, which serves as a model for this compound. mdpi.com

Solvents play a crucial role in the mechanism of this compound transformations. In solvolysis, the solvent is a direct participant. In non-fluoroalcohol solvents, the solvolysis of related nitro-substituted benzoyl halides proceeds via a mechanism with substantial nucleophilic solvent assistance. nih.govnih.gov However, in highly ionizing but weakly nucleophilic fluoroalcohol solvents, the mechanism can shift. For instance, the solvolysis of o-nitrobenzoyl chloride in fluoroalcohols shows a decreased dependence on solvent nucleophilicity and an increased dependence on ionizing power, suggesting a shift towards a more dissociative mechanism. mdpi.comnih.gov

Catalysts can significantly alter reaction pathways and rates. In the context of nucleophilic acyl substitution, palladium complexes have been used to catalyze the Suzuki-Miyaura cross-coupling reaction of 4-nitrobenzoyl chloride with various arylboronic acids. nih.gov These reactions proceed under mild conditions to form biaryl ketones in high yields. nih.gov The catalytic cycle involves the palladium catalyst, and the presence of specific ligands, such as those derived from N-heterocyclic carbenes (NHCs), can enhance catalytic activity. nih.gov

Phase transfer catalysts, such as pyridine (B92270), are employed in industrial synthesis to facilitate the reaction between p-nitrobenzoic acid and thionyl chloride to produce p-nitrobenzoyl chloride, where the catalyst enhances the rate and yield of the acylation reaction. google.com

Table 2: Palladium-Catalyzed Acylative Suzuki-Miyaura Cross-Coupling of 4-Nitrobenzoyl Chloride with Arylboronic Acids
Arylboronic Acid SubstituentProductYield (%)
4-Cl-2-CH₃4-chloro-2-methyl-4′-nitrobenzophenone93
4-CF₃4-trifluoromethyl-4′-nitrobenzophenone97
4-Br4-bromo-4′-nitrobenzophenone89
None (Phenylboronic acid)4-nitrobenzophenone99
Data demonstrates the effective use of palladium catalysis in forming C-C bonds from an acyl halide. nih.gov

Exploration of Alternative Reaction Pathways (e.g., Radical Mechanisms, Electron Transfer)

While nucleophilic substitution is the dominant pathway, this compound and its structural isomers can undergo reactions via alternative mechanisms involving single-electron transfer (SET) and radical intermediates. nih.gov The nitroaromatic system is capable of accepting an electron to form a radical anion, which can then initiate a different cascade of reactions.

For example, studies on the related 4-nitrobenzyl bromide show that its reaction pathway is highly dependent on the nature of the reacting base. researchgate.net With "hard" bases, it undergoes a standard SN2 nucleophilic substitution. researchgate.netrsc.org However, with "soft" bases, it can proceed through an anion-radical mechanism to form dimeric products like 1,2-bis(4-nitrophenyl)ethane. researchgate.net This pathway involves an initial electron transfer from the base to the nitroaromatic substrate. researchgate.net

N-heterocyclic carbenes (NHCs) have been shown to catalyze the generation of nitrobenzyl radical intermediates from nitrobenzyl bromides under reductive conditions. nih.gov This process involves a formal polarity-inversion, allowing the typically electrophilic benzylic carbon to react as a nucleophilic radical. The proposed mechanism involves the formation of a Breslow intermediate from the NHC and an aldehyde, which then acts as a single-electron reductant towards the nitrobenzyl bromide. The resulting nitrobenzyl radical can then engage in further reactions, such as addition to ketones. nih.gov

Furthermore, radical reactions can be initiated by light. Visible light-induced processes can generate bromine radicals that participate in hydrogen atom transfer (HAT) reactions. rsc.org While 4-nitrobenzoyl chloride was reported to be unsuitable for one specific HAT protocol, the general principle of generating acyl radicals from acyl halides via radical pathways is an established area of research. rsc.orgbbhegdecollege.com

Derivatization and Functionalization Chemistry of the 4 Nitrobenzoyl Moiety

Formation of Esters, Amides, and Thioesters

4-Nitrobenzoyl bromide readily engages in nucleophilic acyl substitution reactions with alcohols, amines, and thiols. These reactions proceed through a tetrahedral intermediate, culminating in the displacement of the bromide ion and the formation of a stable acylated product. The high reactivity of the acyl bromide facilitates these transformations, often under mild conditions.

Ester Formation: Alcohols and phenols react with this compound, typically in the presence of a base like pyridine (B92270) or triethylamine, to furnish the corresponding 4-nitrobenzoyl esters. The base neutralizes the hydrogen bromide byproduct, driving the reaction to completion. This reaction is fundamental in protecting hydroxyl groups or for creating derivatives for analytical purposes. For instance, the derivatization of phenols with 4-nitrobenzoyl chloride (a related acyl halide) is a well-established method for their analysis via High-Performance Liquid Chromatography (HPLC). scirp.orgscirp.org The reaction is typically performed in a borate (B1201080) buffer at a slightly basic pH to deprotonate the phenol, enhancing its nucleophilicity. scirp.org

Amide Formation: Primary and secondary amines react rapidly with this compound to yield stable N-substituted 4-nitrobenzamides. ontosight.ai This amidation is often faster than esterification due to the higher nucleophilicity of amines compared to alcohols. The reaction can be carried out in various solvents, sometimes with an added base to scavenge the resulting acid. google.com This process has been used to synthesize a range of amide derivatives, including N-(4-nitrobenzoyl)-morpholine and N,N'-bis(4-nitrobenzoyl)spermine. google.comrasayanjournal.co.in

Thioester Formation: Thiols react with this compound in a manner analogous to alcohols to produce S-thioesters. These reactions are efficient and showcase the utility of the reagent in introducing the 4-nitrobenzoyl group onto sulfur-containing molecules. The formation of thioesters is a key step in various synthetic pathways and in the study of biochemical processes involving acyl-coenzyme A analogues.

Table 1: Derivatization Reactions with this compound/Chloride

Nucleophile Functional Group Product Typical Conditions
Alcohol/Phenol -OH Ester Base (e.g., pyridine), Aprotic Solvent; or Borate Buffer (pH 8.5) for phenols scirp.org
Amine (1°/2°) -NHR Amide Aprotic Solvent (e.g., THF, Dichloromethane), often with a base (e.g., Triethylamine) google.com

Chemo- and Regioselective Functionalization Strategies

In molecules containing multiple nucleophilic sites, this compound can be used for chemo- and regioselective functionalization by exploiting the inherent differences in nucleophilicity and by carefully controlling reaction conditions. Amines are generally more nucleophilic than alcohols, which are in turn more nucleophilic than thiols under neutral conditions.

This reactivity hierarchy allows for the selective acylation of an amino group in the presence of a hydroxyl group. By carrying out the reaction under neutral or mildly basic conditions, the amine can react preferentially. For more challenging selective acylations, protecting group strategies are often employed.

A notable example of selectivity is found in the synthesis of the drug Orlistat. drugfuture.com In one of the synthetic routes, an undesired alcohol isomer is selectively converted into its 4-nitrobenzoyl ester. This derivatization allows for an inversion of stereochemistry, after which the ester is hydrolyzed to yield the desired alcohol isomer, demonstrating a highly specific application of 4-nitrobenzoyl ester formation. drugfuture.com

Table 2: Examples of Selective Functionalization

Substrate Target Functional Group Non-Target Functional Group Product Significance
Amino alcohol Amine (-NH2) Alcohol (-OH) N-(4-nitrobenzoyl) amino alcohol Chemoselective amidation due to higher nucleophilicity of the amine.
Diol Primary Alcohol (-CH2OH) Secondary Alcohol (>CHOH) 4-nitrobenzoate (B1230335) at primary position Regioselective esterification due to lower steric hindrance at the primary alcohol.

Design and Synthesis of Advanced 4-Nitrobenzoyl Derivatives for Research Probes

The strong ultraviolet (UV) absorbance of the 4-nitrobenzoyl group makes it an excellent chromophore for analytical applications. This compound and its chloride analogue are widely used as derivatizing reagents to enhance the detection of analytes in liquid chromatography. scirp.orggreyhoundchrom.com

Alcohols, phenols, and amines, which often lack a strong native chromophore, can be converted into their 4-nitrobenzoyl derivatives prior to analysis (pre-column derivatization). scirp.orgthermofisher.com This chemical modification imparts a high UV absorptivity to the analyte, significantly lowering its detection limit.

A detailed study developed an HPLC-UV method for the simultaneous determination of phenol and various chlorophenols and phenylphenols in water. scirp.orgscirp.org The phenolic compounds were derivatized with 4-nitrobenzoyl chloride in a borate buffer (pH 8.5) at 50°C for just one minute. The resulting 4-nitrobenzoyl esters were easily separated and quantified by UV detection at 280 nm, a wavelength where the derivatives absorb strongly. scirp.org This method proved to be highly sensitive, with detection limits in the low mg/L range, making it suitable for monitoring environmental water samples. scirp.orgscirp.org The derivatization introduces a common chromophoric tag to all analytes, which simplifies detection and can aid in their identification.

Table 3: Application of 4-Nitrobenzoyl Moiety as a Research Probe

Analyte Class Derivatizing Agent Derivative Analytical Technique Purpose of Derivatization
Phenols scirp.org 4-Nitrobenzoyl chloride 4-Nitrobenzoyl ester HPLC-UV Introduce a strong UV chromophore for sensitive detection at 280 nm. scirp.org
Polyhydric alcohols sigmaaldrich.com 4-Nitrobenzoyl chloride 4-Nitrobenzoyl ester HPLC Enhance detectability and improve chromatographic separation. sigmaaldrich.com

State of the Art Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Nitrobenzoyl bromide in solution. While a dedicated spectrum for this compound is not widely published, its expected NMR signals can be accurately predicted by analyzing its structure and comparing it to closely related analogs, such as 4-Nitrobenzoyl chloride.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple and highly characteristic. Due to the para-substitution on the benzene (B151609) ring, the four aromatic protons are chemically non-equivalent but magnetically similar, creating a typical AA'BB' system. This pattern often appears as two sets of doublets.

The protons ortho to the electron-withdrawing nitro group (H_A) are expected to be deshielded and resonate further downfield.

The protons ortho to the acyl bromide group (H_B) will also be downfield but likely at a slightly different chemical shift.

For the analogous compound, 4-Nitrobenzoyl chloride, in a CDCl₃ solvent, the aromatic protons appear as two distinct signals around 8.30-8.45 ppm. A similar pattern is anticipated for this compound.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display four signals for the seven carbon atoms due to molecular symmetry.

The carbonyl carbon of the acyl bromide group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm.

Two signals would correspond to the protonated aromatic carbons.

Two signals would represent the quaternary aromatic carbons (the one bonded to the carbonyl group and the one bonded to the nitro group).

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Splitting Pattern
¹HAromatic (ortho to -NO₂)~8.4Doublet
¹HAromatic (ortho to -COBr)~8.3Doublet
¹³CC=O~165Singlet
¹³CAromatic (quaternary, C-NO₂)~151Singlet
¹³CAromatic (quaternary, C-COBr)~136Singlet
¹³CAromatic (CH, ortho to -NO₂)~124Singlet
¹³CAromatic (CH, ortho to -COBr)~132Singlet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups within the this compound molecule.

FT-IR Spectroscopy: The FT-IR spectrum provides a distinct fingerprint of the molecule. The most prominent absorption bands are associated with the carbonyl and nitro groups.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group of the acyl bromide. For the analogous 4-Nitrobenzoyl chloride, this peak appears around 1770-1780 cm⁻¹.

NO₂ Stretches: The nitro group gives rise to two characteristic strong stretching vibrations: an asymmetric stretch typically found near 1520-1530 cm⁻¹ and a symmetric stretch around 1345-1355 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the nitro group and the aromatic ring are often strong and easily identifiable in the Raman spectrum, which is less sensitive to the highly polar carbonyl group.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
C=O Stretch (Acyl Bromide)~1770Strong
Aromatic C=C Stretch1600-1450Medium-Weak
Asymmetric NO₂ Stretch1530-1520Strong
Symmetric NO₂ Stretch1355-1345Strong
C-Br Stretch600-500Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₄BrNO₃, with a calculated monoisotopic mass of approximately 228.937 Da.

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The analysis of the mass spectrum of the similar compound 4-Nitrobenzoyl chloride reveals a common fragmentation pathway involving the loss of the halogen atom to form a stable acylium ion.

Molecular Ion Peak [M]⁺•: The spectrum should show a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which are present in an almost 1:1 ratio. These peaks would appear at m/z 229 and 231.

Acylium Ion [M-Br]⁺: The most abundant fragment (base peak) is often the 4-nitrobenzoyl acylium ion, formed by the loss of the bromine radical. This would result in a strong signal at m/z 150.

Nitrophenyl Cation [C₆H₄NO₂]⁺: Further fragmentation through the loss of carbon monoxide (CO) from the acylium ion would produce the 4-nitrophenyl cation at m/z 122.

Other Fragments: Additional peaks may be observed corresponding to the loss of the nitro group ([M-NO₂]⁺) or other smaller fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormula
229 / 231Molecular Ion[C₇H₄BrNO₃]⁺•
1504-Nitrobenzoyl Acylium Ion[C₇H₄NO₃]⁺
1224-Nitrophenyl Cation[C₆H₄NO₂]⁺
104Phenyl Cation from loss of NO₂[C₆H₄]⁺•
76Benzynyl Cation[C₆H₄]⁺•

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions.

Planarity: The planarity of the benzene ring and the relative orientation of the nitro and acyl bromide substituents.

Bond Parameters: The exact C-Br, C=O, N-O, and aromatic C-C bond lengths, which would reflect the electronic effects of the substituents.

Crystal Packing: How the molecules arrange themselves in the crystal lattice, including any potential π-π stacking or other non-covalent interactions that stabilize the solid-state structure.

This technique remains the gold standard for unambiguous structural confirmation in the solid state.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is dominated by the electronic structure of the nitrobenzene (B124822) chromophore. Similar aromatic nitro compounds exhibit strong absorption bands in the UV region.

The spectrum is expected to show characteristic absorptions corresponding to:

π→π Transitions:* Intense absorption bands, likely below 300 nm, are associated with π→π* transitions within the aromatic ring and the conjugated system involving the carbonyl and nitro groups. For the related 4-Nitrobenzoic acid, a strong absorption is observed around 260-270 nm.

n→π Transitions:* A weaker absorption band at a longer wavelength may be present, corresponding to an n→π* transition, although this can sometimes be obscured by the more intense π→π* bands.

The position and intensity of these bands are sensitive to the solvent polarity, reflecting changes in the electronic ground and excited states of the molecule.


Computational and Theoretical Chemistry Studies of 4 Nitrobenzoyl Bromide

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-nitrobenzoyl bromide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to predict its molecular geometry, electronic properties, and vibrational spectra.

Molecular Geometry: DFT calculations can determine the optimized molecular geometry of this compound, providing data on bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro (NO₂) group and the bromo-carbonyl (-COBr) group at the para position of the benzene (B151609) ring influences the geometry. The C-N bond and the C-C bond connecting the carbonyl group to the ring may exhibit some degree of double bond character due to resonance, which would be reflected in their bond lengths.

Electronic Structure: The electronic structure of this compound is characterized by the interplay between the aromatic ring and the electron-withdrawing substituents. The nitro group, being a strong deactivating group, significantly lowers the electron density on the benzene ring. This effect, combined with the carbonyl group, makes the aromatic ring electron-deficient.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and are often scaled to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. Key vibrational modes for this compound include:

C=O stretching: Typically observed in the region of 1750-1800 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Br stretching: This vibration is expected at lower frequencies.

Aromatic C-H stretching: These modes are typically found above 3000 cm⁻¹.

A comparison of calculated and experimental vibrational frequencies helps in the precise assignment of the spectral bands.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized on the benzene ring and the bromine atom, which are the most electron-rich parts of the molecule capable of donating electrons. Conversely, the LUMO is anticipated to be distributed over the nitro group and the carbonyl group, the most electron-deficient regions, which can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. The presence of strong electron-withdrawing groups in this compound is expected to lower the energies of both HOMO and LUMO, with a significant effect on the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting its potential as a good electrophile.

OrbitalExpected LocalizationRole in Reactivity
HOMO Benzene ring, Bromine atomNucleophilic character (electron donor)
LUMO Nitro group, Carbonyl groupElectrophilic character (electron acceptor)
HOMO-LUMO Gap Expected to be relatively smallIndicates higher reactivity

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface.

In the MEP map of this compound, the following features are expected:

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are anticipated around the oxygen atoms of the nitro and carbonyl groups.

Positive Potential (Blue): Regions of low electron density, prone to nucleophilic attack. These are expected around the hydrogen atoms of the benzene ring and, most significantly, the carbonyl carbon atom.

Neutral Potential (Green): Regions with intermediate electrostatic potential.

The MEP map would visually confirm the electrophilic nature of the carbonyl carbon, making it the primary site for nucleophilic attack, a characteristic feature of acyl halides.

Conformational Landscape Exploration and Energy Minimization Studies

Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers. The primary degree of rotational freedom is the dihedral angle between the plane of the benzene ring and the bromo-carbonyl group.

Due to the conjugation between the carbonyl group and the aromatic ring, a planar or near-planar conformation is expected to be the most stable, as this maximizes π-orbital overlap. Computational studies would involve rotating the C(ring)-C(carbonyl) bond and calculating the energy at each step to determine the rotational barrier. The presence of the para-nitro group is not expected to introduce significant steric hindrance that would favor a non-planar conformation. Energy minimization calculations starting from various initial geometries would converge to the most stable, likely planar, conformer.

Quantum Chemical Descriptors for Reactivity Correlation

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. These are derived from the electronic structure calculations. For this compound, key descriptors include:

DescriptorDefinitionImplication for this compound
Ionization Potential (I) Energy required to remove an electron (≈ -EHOMO)A higher value suggests greater stability against oxidation.
Electron Affinity (A) Energy released upon adding an electron (≈ -ELUMO)A higher value indicates a greater tendency to accept electrons (electrophilicity).
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. A smaller value implies higher reactivity.
Electronegativity (χ) (I + A) / 2A measure of the molecule's ability to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the electrophilic character. Expected to be high due to electron-withdrawing groups.

The calculated values of these descriptors would quantitatively confirm the high electrophilicity and reactivity of this compound, consistent with the qualitative predictions from FMO and MEP analyses.

Spectroscopic Parameter Prediction (e.g., GIAO NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, such as NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed. The predicted shifts would be influenced by the electronic environment of each nucleus.

¹³C NMR: The carbonyl carbon is expected to have a large chemical shift (downfield) due to its sp² hybridization and the electronegativity of the attached oxygen and bromine atoms. The aromatic carbon attached to the nitro group would also be significantly deshielded.

¹H NMR: The aromatic protons would show distinct chemical shifts. The protons ortho to the nitro group are expected to be more deshielded (further downfield) than the protons meta to it, due to the strong electron-withdrawing nature of the nitro group.

Comparing the calculated chemical shifts with experimental data can aid in the structural confirmation and assignment of NMR signals.

Role of 4 Nitrobenzoyl Bromide in Complex Organic Synthesis

Application as an Acylating Agent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. sciepub.comresearchgate.net The use of a highly reactive acylating agent can be crucial in these one-pot syntheses. While carboxylic acids are the standard components in foundational MCRs like the Passerini and Ugi reactions, acyl halides such as 4-nitrobenzoyl bromide offer an alternative pathway. wikipedia.orgwikipedia.org

The Passerini three-component reaction, for instance, typically involves a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similarly, the Ugi four-component reaction combines these reactants with a primary amine to yield a bis-amide. wikipedia.orgorganic-chemistry.org The high electrophilicity of the carbonyl carbon in this compound makes it a potent acylating agent, capable of reacting readily with nucleophiles generated in situ during the MCR sequence. This reactivity can drive the reaction forward, particularly in cases where the corresponding carboxylic acid is less reactive.

Although direct examples in literature featuring this compound in classic MCRs are less common than its chloride analog or the parent acid, its utility can be logically extended. The acyl bromide's superior leaving group (Br⁻) compared to the chloride (Cl⁻) enhances its reactivity, making it a suitable choice for rapid acylation steps within a complex, one-pot reaction sequence. This allows for the efficient incorporation of the 4-nitrobenzoyl moiety into the final product, a group which itself can be useful for further synthetic modifications or for imparting specific electronic properties to the molecule.

Table 1: Potential Role of this compound in a Passerini-type Reaction

Reactant 1 Reactant 2 Acylating Agent Hypothetical Product
Aldehyde (R¹-CHO) Isocyanide (R²-NC) This compound α-(4-nitrobenzoyloxy) amide

Strategic Intermediate in Total Synthesis Methodologies

In the multistep total synthesis of complex natural products and pharmaceuticals, the strategic introduction and manipulation of functional groups are paramount. uni-mainz.deresearchgate.netdigitellinc.com this compound serves as a valuable tool for installing the 4-nitrobenzoate (B1230335) group, which can act as a protecting group for alcohols or as a precursor for other functionalities. nih.gov

The 4-nitrobenzoate ester, formed by reacting an alcohol with this compound, is a robust protecting group. It is stable to a wide range of reaction conditions, yet it can be selectively removed when needed. More importantly, the nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then be used to form amides, participate in cyclization reactions, or be converted into other nitrogen-containing functional groups. nih.gov This dual role as both a protecting group and a latent functional group makes it a strategic asset in complex synthesis.

An example of this strategy can be seen in the synthesis of medicarpin, a bioactive isoflavonoid. mdpi.com In the synthesis of a derivative, the parent molecule was subjected to esterification with p-nitrobenzoyl chloride (a closely related acyl halide) to generate the p-nitrobenzoate derivative. mdpi.com This highlights the utility of the 4-nitrobenzoyl moiety in modifying complex natural product scaffolds. The choice between the acyl chloride and the more reactive acyl bromide often depends on the specific reactivity of the substrate alcohol and the desired reaction conditions. The use of such intermediates allows chemists to mask a reactive hydroxyl group while performing transformations on other parts of the molecule, and then either deprotect it or use the nitro group for further elaboration. nih.govnih.gov

Table 2: Strategic Use of the 4-Nitrobenzoyl Group in Synthesis

Synthetic Step Reagent Function of 4-Nitrobenzoyl Group
Protection of Alcohol This compound Forms a stable 4-nitrobenzoate ester.
Further Transformation Various (e.g., hydrogenation) Nitro group is reduced to an amine for subsequent reactions.
Deprotection Basic or reductive conditions Removes the protecting group to reveal the original alcohol.

Contribution to Materials Science Research via Polymer Functionalization

The modification of polymers to impart new functionalities is a cornerstone of modern materials science. This compound and its chloride counterpart are effective reagents for the post-polymerization modification of polymer backbones and surfaces, leading to materials with tailored properties for a range of applications. frontiersin.orgresearchgate.netnih.gov

One significant application is in the functionalization of polyethylene (B3416737) glycol (PEG), a biocompatible polymer widely used in biomedical applications. nih.govmdpi.com The terminal hydroxyl groups of PEG can be acylated using 4-nitrobenzoyl halides. This transformation is a key step in producing pegylation reagents. For example, the resulting 4-nitrobenzoic acid ester of PEG can be readily reduced to the corresponding 4-aminobenzoic acid ester. physicsandmathstutor.com These amino-functionalized PEGs are valuable reagents for conjugating the polymer to proteins and other biomolecules, thereby improving their therapeutic properties. physicsandmathstutor.com

Furthermore, the introduction of the 4-nitrobenzoyl group onto polymer surfaces can alter their chemical and physical properties. Research has shown that post-functionalizing adamantane-based microporous polymers with 4-nitrobenzoyl chloride significantly enhances their carbon dioxide (CO₂) uptake capacity. The interaction between the electron-deficient nitro group and CO₂ molecules leads to improved gas sorption properties. This demonstrates how a simple chemical modification using a 4-nitrobenzoyl reagent can tune the performance of a material for specific applications like carbon capture.

Table 3: Impact of Polymer Functionalization with 4-Nitrobenzoyl Group

Polymer System Functionalization Purpose Resulting Property/Application
Polyethylene Glycol (PEG) Synthesis of pegylation reagents Creation of amino-terminated PEG for bioconjugation.
Microporous Polymers Surface modification Increased CO₂ uptake for gas storage/separation.
Polynorbornene Post-polymerization modification Platform for introducing various functional groups via the nitro moiety. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 4-Nitrobenzoyl Bromide Reactions

The development of innovative catalytic systems is pivotal for unlocking the full synthetic potential of this compound. Researchers are actively exploring organocatalysis, transition-metal catalysis, and biocatalysis to achieve unprecedented levels of control and efficiency in reactions involving this compound.

Organocatalysis:

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. In the context of nitro-substituted benzyl (B1604629) bromides, NHCs have been shown to catalyze reductive coupling reactions. For instance, a carbene-catalyzed reductive 1,4-addition of nitrobenzyl bromides to nitroalkenes has been developed, proceeding through a single-electron-transfer (SET) mechanism to generate radical intermediates. This approach offers a novel pathway for the formation of carbon-carbon bonds under mild conditions.

Another promising area is the use of bifunctional organocatalysts. For example, thiourea-based catalysts have been successfully employed in asymmetric Michael/acyl transfer reactions involving α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. beilstein-journals.org This type of catalysis could potentially be adapted for reactions with this compound, enabling enantioselective acyl transfer processes.

Transition-Metal Catalysis:

Transition-metal catalysis offers a broad toolkit for the activation of aryl halides. While specific examples with this compound are still emerging, the well-established utility of palladium, copper, and nickel catalysts in cross-coupling reactions of acyl bromides suggests significant potential. For instance, palladium-catalyzed formylation of aryl bromides has been studied in detail, providing mechanistic insights that could be applied to reactions with this compound. Future research will likely focus on developing catalysts that are tolerant of the nitro group and can selectively activate the acyl bromide functionality.

Biocatalysis:

The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. While direct enzymatic reactions with this compound are not yet widely reported, the potential for biocatalytic applications is significant. For example, the rational design of "artificial enzymes" through techniques like molecular imprinting has been demonstrated for SN2 reactions, such as the benzylation of 4-nitrophenol. nih.gov This approach could be extended to create bespoke biocatalysts for specific transformations of this compound. Furthermore, hydrolase enzymes could be explored for the selective hydrolysis or esterification of the acyl bromide group under controlled conditions.

Catalytic SystemPotential Application with this compoundKey Advantages
N-Heterocyclic Carbenes (NHCs)Reductive coupling and acylation reactionsMild reaction conditions, unique reactivity
Bifunctional OrganocatalystsAsymmetric acyl transfer reactionsHigh enantioselectivity
Transition-Metal CatalystsCross-coupling reactions (e.g., Suzuki, Heck)Broad substrate scope, high efficiency
Artificial EnzymesSelective acylation and substitution reactionsHigh specificity, environmentally friendly
HydrolasesControlled hydrolysis and esterificationMild conditions, high selectivity

Integration with Flow Chemistry and Microreactor Technologies

The integration of chemical synthesis with continuous flow and microreactor technologies offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging in traditional batch setups.

The electrochemical reduction of 4-nitrobenzyl bromide to form the dimer 4,4'-dinitrodibenzyl has been successfully demonstrated in a micro-gap flow cell, even in the absence of a supporting electrolyte. researchgate.net This work highlights the potential for electrosynthesis of this compound derivatives in continuous systems. The precise control over reaction parameters in a microreactor can lead to higher yields and selectivities.

Microfluidic systems, in particular, offer a powerful platform for high-throughput screening of reaction conditions and for the synthesis of small quantities of materials with high precision. researchgate.net The application of microreactors can lead to increased yields and selectivities through rapid mixing and superior thermal management. princeton.edu Future research in this area will likely focus on developing integrated flow processes for the synthesis and subsequent derivatization of this compound, potentially coupling multiple reaction steps in a continuous sequence.

TechnologyApplication with this compoundKey Advantages
Continuous Flow ReactorsScale-up of acylation and substitution reactionsImproved safety, better process control, higher throughput
MicroreactorsHigh-throughput screening of reaction conditionsRapid optimization, minimal reagent consumption
Micro-gap Flow CellsElectrosynthesis of derivativesElectrolyte-free conditions, high efficiency

Exploration of Photoredox and Electrosynthesis Applications

Photoredox catalysis and electrosynthesis represent two powerful and sustainable approaches to organic synthesis that rely on the transfer of single electrons to initiate chemical reactions.

Electrosynthesis:

As previously mentioned, the electrochemical reduction of 4-nitrobenzyl bromide has been studied, demonstrating the feasibility of using electrochemistry to generate reactive intermediates from nitro-substituted aromatic compounds. researchgate.net The reduction of this compound at an electrode surface could provide a controlled method for generating the corresponding acyl radical or anion, which could then participate in a variety of coupling or addition reactions.

Photoredox Catalysis:

Photoredox catalysis utilizes visible light to drive chemical reactions, offering a green and mild alternative to traditional synthetic methods. While direct photoredox applications with this compound are still in their infancy, the photochemistry of nitroaromatic compounds is well-documented. For example, the photocatalytic reduction of nitrobenzene (B124822) has been achieved using various catalyst systems. sapub.org The electron-withdrawing nature of the nitro group in this compound makes it a potential candidate for reductive photoredox cycles. Future work could explore the use of photoredox catalysts to promote the coupling of this compound with a range of nucleophiles or radical precursors.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, provide a powerful tool for probing the short-lived intermediates and transition states that govern chemical reactions.

Recent studies on nitroaromatic phototriggers using transient absorption spectroscopy have elucidated the complex photochemical pathways that occur on femtosecond to microsecond timescales following photoexcitation. acs.orgnih.govbris.ac.uksemanticscholar.org These studies have revealed the dynamics of processes such as intersystem crossing and excited-state intramolecular hydrogen transfer. While these studies were not performed on this compound itself, the insights gained are highly relevant. The nitroaromatic chromophore in this compound is expected to exhibit similar ultrafast dynamics upon photoexcitation.

By applying transient absorption spectroscopy to reactions involving this compound, researchers could directly observe the formation and decay of key intermediates, such as acyl radicals or charge-transfer complexes. This information would be invaluable for optimizing reaction conditions and for the design of more efficient catalytic systems.

Spectroscopic TechniqueInformation GainedRelevance to this compound
Femtosecond Transient AbsorptionDynamics of excited states and reactive intermediatesUnderstanding photochemical and photoredox reaction mechanisms
Time-Resolved Infrared SpectroscopyVibrational dynamics of intermediatesProbing the structural evolution of intermediates during a reaction

Computational Design of New this compound Mediated Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions.

Density Functional Theory (DFT) calculations are particularly useful for studying the electronic structure and energetics of molecules and transition states. DFT has been used to investigate the mechanism of palladium-catalyzed formylation of aryl bromides, providing insights into the oxidative addition, migratory insertion, and reductive elimination steps. acs.org Similar computational approaches could be applied to model reactions of this compound, helping to predict the feasibility of new transformations and to understand the factors that control selectivity.

Furthermore, computational screening of virtual catalyst libraries could accelerate the discovery of new and improved catalytic systems for reactions involving this compound. By simulating the interaction of the substrate with different catalyst structures, it is possible to identify promising candidates for experimental investigation. The in silico design of new reactions represents a paradigm shift in chemical synthesis, moving from a trial-and-error approach to a more predictive and design-oriented methodology.

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT)Calculation of reaction pathways and transition state energiesMechanistic elucidation and prediction of reactivity
Molecular Dynamics (MD)Simulation of solvent effects and conformational dynamicsUnderstanding the role of the reaction environment
Virtual ScreeningHigh-throughput screening of potential catalystsAccelerating the discovery of new catalytic systems

Q & A

Q. What are the recommended methods for synthesizing 4-nitrobenzoyl bromide in a laboratory setting?

  • Methodology : this compound is typically synthesized via bromination of 4-nitrobenzoic acid derivatives. A common approach involves reacting 4-nitrobenzoyl chloride with hydrogen bromide (HBr) under anhydrous conditions. Alternatively, direct bromination of 4-nitrotoluene derivatives using brominating agents (e.g., PBr₃ or Br₂ in the presence of a catalyst) can be employed.
  • Key Considerations :
  • Use dry solvents (e.g., dichloromethane or ether) to prevent hydrolysis .
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect bromide formation .
  • Purification : Recrystallization from non-aqueous solvents (e.g., acetone/ether mixtures) yields high-purity crystalline product .

Q. How should this compound be characterized to confirm its purity and structure?

  • Analytical Workflow :
  • Melting Point : 98–100°C (lit. range); deviations indicate impurities .
  • Spectroscopy :
  • ¹H NMR (CDCl₃): δ 8.30 (d, 2H, aromatic), 8.20 (d, 2H, aromatic), 4.80 (s, 2H, CH₂Br) .
  • IR : Peaks at ~1,520 cm⁻¹ (NO₂ stretch) and ~600 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 216 (M⁺) .
    • Data Table :
PropertyValueSource
Molecular FormulaC₇H₆BrNO₂
Melting Point98–100°C
Boiling Point~265°C (est.)
SolubilityInsoluble in water; soluble in acetone, DMF

Q. What safety precautions are critical when handling this compound due to its reactivity?

  • Hazard Mitigation :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Reactivity : Hydrolyzes rapidly in water, releasing HBr. Store under anhydrous conditions (e.g., desiccator) .
  • Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in electrophilic substitution reactions?

  • Experimental Design :
  • Catalyst Screening : Use Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance bromination efficiency .
  • Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination) .
  • Solvent Selection : Non-polar solvents (e.g., CCl₄) improve regioselectivity for mono-bromination .
    • Troubleshooting : Low yields may result from moisture; ensure reagents are anhydrous. Use molecular sieves if necessary .

Q. What analytical techniques are suitable for studying the hydrolysis kinetics of this compound?

  • Methodology :
  • Kinetic Monitoring : Conduct UV-Vis spectroscopy at 260 nm to track nitrobenzoyl alcohol formation .
  • pH Dependence : Perform hydrolysis in buffered solutions (pH 2–12) to determine rate constants. The reaction follows pseudo-first-order kinetics in aqueous-organic biphasic systems .
  • Byproduct Analysis : Use ion chromatography (IC) to quantify bromide ions released during hydrolysis .

Q. How can crystallographic data (e.g., from CSD) inform the understanding of this compound's reactivity?

  • Database Utilization :
  • Search the Cambridge Structural Database (CSD) for related nitroaromatic bromides to compare bond lengths (e.g., C-Br ~1.9 Å) and planarity of the nitro group .
  • Analyze intermolecular interactions (e.g., halogen bonding) to predict solid-state stability .
    • Computational Modeling :
  • Pair experimental data with DFT calculations (e.g., Gaussian) to map electron density around the bromine atom, explaining its electrophilic behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.